ent-Idoxuridine

Descripción general

Descripción

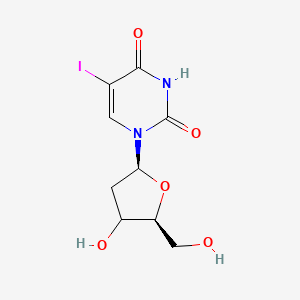

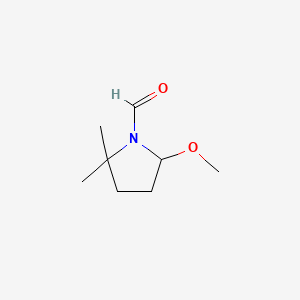

Ent-Idoxuridine is a biochemical used for proteomics research . It is an iodinated analogue of the nucleosides deoxyuridine and thymidine .

Molecular Structure Analysis

The molecular formula of ent-Idoxuridine is C9H11IN2O5, and its molecular weight is 354.10 . The theoretical molecular structures of five isomers of idoxuridine have been studied using the hybrid B3LYP method with the Lanl2dz and 3-21G* levels of theory in gas and aqueous solution phases .

Chemical Reactions Analysis

Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA . This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Physical And Chemical Properties Analysis

The molecular formula of ent-Idoxuridine is C9H11IN2O5, and its molecular weight is 354.10 . It occurs as a white, odorless, crystalline powder . It is slightly soluble in water and in alcohol, and is practically insoluble in chloroform and in ether .

Aplicaciones Científicas De Investigación

1. Bioprocess Development for Idoxuridine Synthesis

Cappa and Trelles (2017) developed an efficient bioprocess using immobilized lactic acid bacteria to synthesize 5-iodouracil-2′-deoxyriboside, known as idoxuridine. This nucleoside analogue is an antiviral agent, and the study presented a novel eco-compatible method for its production, achieving a conversion rate close to 90% in various media, including the use of a bionanocomposite matrix for bacterial stabilization (Cappa & Trelles, 2017).

2. Historical Perspective on Antiviral Drugs

De Clercq and Li (2016) provided a comprehensive overview of antiviral drugs approved over the past 50 years, including idoxuridine. This drug was the first antiviral drug approved (in 1963) and has been instrumental in the treatment of various viral infections, marking a significant advancement in antiviral therapy (De Clercq & Li, 2016).

3. Idoxuridine's Antiviral and Radiosensitizing Activities

A 2020 publication described idoxuridine as an iodinated analogue of deoxyuridine with antiviral activity against herpes simplex virus. Notably, it also has potential radiosensitizing activities, being incorporated into DNA to disrupt viral replication and sensitize cells to ionizing radiation, increasing DNA strand breaks (Idoxuridine, 2020).

4. Antiviral Prodrug Strategies

De Clercq and Field (2006) explored the development of successful prodrug strategies for antiviral chemotherapy, highlighting idoxuridine as a pioneering compound. The study emphasized the significance of idoxuridine in antiviral therapy, particularly in the context of herpesvirus infections (De Clercq & Field, 2006).

5. Antiviral Agents in Clinical Use

Hermans (2020) discussed the limited number of antiviral agents available for clinical use, including idoxuridine. The paper underscored idoxuridine's role in treating herpes simplex keratitis, showcasing its importance in the field of antiviral medications (Hermans, 2020).

6. Early Antiviral Drug Discovery

De Clercq (2010) provided a personal retrospective on the discovery of antiviral drugs, highlighting the synthesis of idoxuridine in 1959. The study reflected on the impact of idoxuridine's discovery on the antiviral drug era, demonstrating its significant role in antiviral research and development (De Clercq, 2010).

7. Topical Application of Idoxuridine for Herpes Simplex

Seth, Misra, and Umrigar (2005) focused on the optimization of idoxuridine liposomal gels for the treatment of herpes simplex. The study highlighted the therapeutic potential of idoxuridine in topical applications, emphasizing its effectiveness in lesion healing (Seth, Misra, & Umrigar, 2005).

Safety And Hazards

Idoxuridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child . It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRJNBWHJMXHO-BYRXKDITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C1O)CO)N2C=C(C(=O)NC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Idoxuridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)